molecular formula C16H18N4O B2833209 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034222-67-6

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2833209
CAS RN: 2034222-67-6
M. Wt: 282.347
InChI Key: DEFUZIPJMTXSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone, also known as AZD-9291, is a third-generation tyrosine kinase inhibitor (TKI) that selectively targets the epidermal growth factor receptor (EGFR) mutation in non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of NSCLC patients.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibited promising results against various bacterial and fungal strains, as well as mycobacterium tuberculosis, suggesting their potential as leads for developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Synthesis and Antimicrobial Activity

Another research explored the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and its derivatives, demonstrating significant antimicrobial activity. This highlights the broad potential of pyrimidine derivatives in combating microbial infections, which may extend to the specific compound (Salimon, Salih, & Hussien, 2011).

Antiproliferative Activity

Research into pyrimidine derivatives has also uncovered compounds with high antiproliferative activity, indicating their utility in cancer research. For example, a specific derivative demonstrated the ability to form an intercalative complex with DNA, inhibit DNA topoisomerase II, and block the cell cycle, suggesting potential as an anti-cancer agent (Via et al., 2008).

Synthesis Techniques and Chemical Reactions

Studies on the synthesis of functionalized monocyclic 2-azetidinones from N,N'-diaryl-α-diimines and lithium ester enolates showcase advanced methods in chemical synthesis, providing a foundation for developing novel compounds with potential applications in various fields of medicinal chemistry (Alcaide et al., 1989).

properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-4-2-5-13(8-12)9-15(21)20-10-14(11-20)19-16-17-6-3-7-18-16/h2-8,14H,9-11H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUZIPJMTXSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone

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